5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione
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Overview
Description
5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione is a synthetic organic compound that features a triazole ring and a thiazolane-dione moiety
Mechanism of Action
Target of Action
The primary targets of the compound “5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione” are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer (MCF-7) and colon cancer (HCT-116).
Mode of Action
The compound “this compound” interacts with its targets by inhibiting the proliferation of cancer cells . It achieves this by inducing apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer.
Biochemical Pathways
It is known that the compound induces apoptosis in cancer cells . Apoptosis is a complex process that involves a variety of biochemical pathways, including the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum stress pathway.
Result of Action
The result of the action of “this compound” is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives, including this compound, have shown promising anticancer activities
Cellular Effects
In terms of cellular effects, some 1,2,4-triazole derivatives have exhibited potent inhibitory activities against certain cancer cell lines
Molecular Mechanism
It is known that triazole derivatives can interact with different targets at the molecular level, leading to changes in gene expression, enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.
Formation of the Thiazolane-Dione Moiety: The thiazolane-dione ring is formed through a cyclization reaction involving a thiourea derivative and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazole or thiazolane-dione rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated compounds and strong nucleophiles or electrophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a ligand in binding studies.
Medicine: The compound has potential therapeutic applications, particularly as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound shares the triazole ring and benzyl group but lacks the thiazolane-dione moiety.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound features a triazole ring and a different carbonyl-containing moiety.
(E)-2-(4-(1H-1,2,4-triazol-1-yl)styryl)-4-(alkyl/arylmethyleneoxy)quinazoline: This compound includes a triazole ring and a quinazoline moiety.
Uniqueness
5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione is unique due to the combination of the triazole ring and the thiazolane-dione moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-11-10(19-12(18)15-11)5-8-1-3-9(4-2-8)16-7-13-6-14-16/h1-4,6-7,10H,5H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFUKMGOIUZPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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